molecular formula C15H22O2 B12885317 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone CAS No. 89225-11-6

2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone

Cat. No.: B12885317
CAS No.: 89225-11-6
M. Wt: 234.33 g/mol
InChI Key: NQTCJPAXRIAMFH-UHFFFAOYSA-N
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Description

2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a butyl chain, which is further substituted with a 5-methylfuran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone typically involves the alkylation of cyclohexanone with a suitable butylating agent that contains the 5-methylfuran moiety. One common method involves the use of 5-methylfurfuryl alcohol, which is first converted to the corresponding halide (e.g., bromide or chloride) and then reacted with cyclohexanone in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially interacting with enzymes and receptors. The cyclohexanone moiety may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combined structural features of a cyclohexanone ring and a 5-methylfuran moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Biological Activity

2-(1-(5-Methylfuran-2-yl)butyl)cyclohexanone is a complex organic compound that has garnered attention for its potential biological activities. With a molecular formula of C15_{15}H22_{22}O and a molecular weight of approximately 234.33 g/mol, this compound features a cyclohexanone ring and a 5-methylfuran moiety, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its antimicrobial and anti-inflammatory properties, as well as its interactions with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action is believed to involve interactions with specific enzymes and receptors that are critical for microbial survival and replication.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . Studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response. This could position it as a candidate for developing treatments for inflammatory diseases.

The biological activity of this compound is thought to stem from its structural components. The furan ring may facilitate interactions with biological targets due to its electron-rich nature, while the cyclohexanone moiety could enhance lipophilicity, allowing better membrane penetration. These interactions could influence various biochemical pathways, providing insights into its therapeutic potential .

Synthesis and Biological Testing

The synthesis of this compound typically involves the alkylation of cyclohexanone with a butylating agent containing the 5-methylfuran moiety. This synthetic route has been optimized to maximize yield and purity in laboratory settings.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialInhibitory effects on various bacterial strains
Anti-inflammatoryModulation of inflammatory cytokines
MechanismInteraction with enzymes/receptors

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers tested its effects against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, indicating strong antimicrobial potential.

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound using an in vitro model of inflammation induced by lipopolysaccharide (LPS). The results showed that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential use in managing inflammatory conditions.

Properties

CAS No.

89225-11-6

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)butyl]cyclohexan-1-one

InChI

InChI=1S/C15H22O2/c1-3-6-13(15-10-9-11(2)17-15)12-7-4-5-8-14(12)16/h9-10,12-13H,3-8H2,1-2H3

InChI Key

NQTCJPAXRIAMFH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCCCC1=O)C2=CC=C(O2)C

Origin of Product

United States

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